Receptor Subtype Selectivity: Bornaprine (Non-Selective M1/M2) vs. Biperiden (M1-Selective)
Bornaprine demonstrates non-selective antagonism across both M1 and M2 muscarinic acetylcholine receptor subtypes, in contrast to biperiden which binds highly specifically to M1 receptors in the cortex, hippocampus, and striatum . In a randomized, double-blind crossover study of 12 healthy volunteers, both bornaprine (4 mg) and biperiden (4 mg) were administered orally. Both drugs suppressed REM sleep, confirming central anticholinergic activity, but the differential receptor subtype engagement supports distinct pharmacological profiles [1]. Bornaprine's non-selective M1/M2 profile contrasts with biperiden's M1 selectivity, which has been associated with better cardiac tolerability .
| Evidence Dimension | Muscarinic receptor subtype selectivity profile |
|---|---|
| Target Compound Data | Non-selective M1 and M2 antagonist |
| Comparator Or Baseline | Biperiden: M1-selective antagonist (binds specifically to M1 receptors in cortex, hippocampus, and striatum) |
| Quantified Difference | Bornaprine shows no receptor subtype discrimination; biperiden shows M1-specific binding |
| Conditions | Receptor binding characterization from published pharmacological studies; human sleep study with oral administration of 4 mg each |
Why This Matters
Researchers studying differential muscarinic receptor contributions to CNS function require non-selective tools like bornaprine to probe M1/M2 interactions simultaneously.
- [1] Hohagen F, et al. Influence of biperiden and bornaprine on sleep in healthy subjects. Neuropsychopharmacology. 1994;11(1):29-32. View Source
